rac 2,4-O-Dimethylzearalenone-d6
Description
rac 2,4-O-Dimethylzearalenone-d6 is a deuterated isotopologue of 2,4-O-dimethylzearalenone, a semi-synthetic derivative of zearalenone. Zearalenone, a mycotoxin produced by Fusarium species, exhibits estrogenic activity and is structurally modified to enhance stability, reduce toxicity, or enable analytical detection in biological matrices. The deuterated form (d6) incorporates six deuterium atoms, typically replacing hydrogen atoms at specific positions, to serve as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantitative analysis .
Properties
CAS No. |
1246833-55-5 |
|---|---|
Molecular Formula |
C20H26O5 |
Molecular Weight |
352.46 |
IUPAC Name |
10,10,11-trideuterio-15,17-dimethoxy-11-(trideuteriomethyl)-12-oxabicyclo[12.4.0]octadeca-1(14),2,15,17-tetraene-7,13-dione |
InChI |
InChI=1S/C20H26O5/c1-14-8-7-11-16(21)10-6-4-5-9-15-12-17(23-2)13-18(24-3)19(15)20(22)25-14/h5,9,12-14H,4,6-8,10-11H2,1-3H3/i1D3,8D2,14D |
InChI Key |
MYILAUURZUNHGP-KMYVDDIXSA-N |
SMILES |
CC1CCCC(=O)CCCC=CC2=CC(=CC(=C2C(=O)O1)OC)OC |
Synonyms |
3,4,5,6,9,10-Hexahydro-14,16-dimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione-d6; (+/-)-Zearalenone-d6 Dimethyl Ether; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize rac 2,4-O-Dimethylzearalenone-d6, it is essential to compare it with structurally and functionally related compounds. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings from Research
Analytical Utility: this compound is critical for quantifying zearalenone derivatives in complex matrices. Its deuterated structure minimizes isotopic interference, ensuring high precision in LC-MS workflows .
Structural Modifications: Dimethylation at O-2 and O-4 positions reduces polarity, enhancing chromatographic separation efficiency compared to non-methylated analogs.
Biological Relevance: Unlike zearalenone or its metabolites (e.g., α/β-zearalenol), this compound lacks significant estrogenic activity, making it suitable for controlled experimental use .
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